molecular formula C19H22O3S B14511001 Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate CAS No. 63737-15-5

Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate

Cat. No.: B14511001
CAS No.: 63737-15-5
M. Wt: 330.4 g/mol
InChI Key: ZHBICWWPHHRCIF-UHFFFAOYSA-N
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Description

Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate is a complex organic compound characterized by a cyclopentyl ring substituted with a phenylsulfanyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group on the cyclopentyl ring.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Esterification to Form the Methyl Ester: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the alkyne to an alkene or alkane.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, and aldehydes.

    Reduction: Products may include alcohols, alkenes, and alkanes.

    Substitution: Products depend on the nucleophile used and can include various substituted derivatives.

Scientific Research Applications

Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with proteins or enzymes, altering their activity. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The alkyne moiety may also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-enoate: This compound is similar but has an alkene instead of an alkyne.

    Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]heptanoate: This compound has an alkane instead of an alkyne.

Uniqueness

Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate is unique due to the presence of the alkyne moiety, which imparts distinct reactivity and potential applications. The combination of the phenylsulfanyl group and the oxo group also contributes to its unique chemical and biological properties.

Properties

CAS No.

63737-15-5

Molecular Formula

C19H22O3S

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 7-(2-oxo-1-phenylsulfanylcyclopentyl)hept-5-ynoate

InChI

InChI=1S/C19H22O3S/c1-22-18(21)13-7-2-3-8-14-19(15-9-12-17(19)20)23-16-10-5-4-6-11-16/h4-6,10-11H,2,7,9,12-15H2,1H3

InChI Key

ZHBICWWPHHRCIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC#CCC1(CCCC1=O)SC2=CC=CC=C2

Origin of Product

United States

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